Factor xiiib - 97089-56-0

Factor xiiib

Catalog Number: EVT-1545193
CAS Number: 97089-56-0
Molecular Formula: C15H23N5O7S
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Factor XIII is synthesized primarily in the liver and is present in plasma as a zymogen (inactive form). The classification of Factor XIII falls under the category of transglutaminases, which are enzymes that catalyze the formation of covalent bonds between proteins, specifically through the cross-linking of glutamine and lysine residues .

Synthesis Analysis

Methods

Factor XIII can be synthesized using recombinant DNA technology. The human Factor XIII B subunit has been expressed in various systems, including yeast and mammalian cells, allowing for the production of biologically active protein .

Technical Details

The synthesis typically involves:

  • Cloning: cDNA encoding for the Factor XIII B subunit is cloned into an expression vector.
  • Transformation: The vector is introduced into host cells (like yeast or mammalian cells).
  • Expression: Conditions are optimized for maximum protein yield.
  • Purification: The protein is purified using techniques such as affinity chromatography, which exploits specific interactions between proteins and ligands attached to a solid support.
Molecular Structure Analysis

Structure

The molecular structure of Factor XIII consists of two identical A subunits and two identical B subunits (A2B2). The A subunit contains the active site for transglutaminase activity, while the B subunit is thought to have regulatory functions .

Data

The primary structure has been elucidated through amino acid sequencing and cDNA analysis. Structural studies have revealed that both subunits contain several domains critical for their function, including sushi domains in the B subunit that are involved in oligomer assembly .

Chemical Reactions Analysis

Reactions

Factor XIII is activated by thrombin, which cleaves an activation peptide from Factor XIII A. This cleavage allows the dissociation of the B subunits and exposes the active site on Factor XIII A. The activated form (Factor XIII A) then catalyzes the cross-linking of fibrin monomers through transamidation reactions .

Technical Details

The enzymatic activity involves:

  • Transglutaminase Reaction: Cross-linking occurs between lysine residues on one fibrin molecule and glutamine residues on another.
  • Formation of Cross-Linked Fibrin: This results in a stable fibrin network essential for effective hemostasis.
Mechanism of Action

Process

The mechanism of action for Factor XIII involves several steps:

  1. Activation: Thrombin cleaves Factor XIII A to activate it.
  2. Dissociation: The B subunits dissociate from the A subunits in the presence of calcium ions.
  3. Cross-Linking: Activated Factor XIII A catalyzes cross-linking reactions between fibrin molecules, enhancing clot stability .

Data

Studies have shown that this cross-linking significantly increases resistance to proteolytic degradation by plasmin, thereby stabilizing clots during wound healing and preventing excessive bleeding .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 320 kDa for the heterotetrameric form (A2B2).
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Solubility: Soluble in physiological saline solutions.
  • Stability: Sensitive to temperature and pH changes; optimal activity occurs at physiological conditions.

Relevant analyses indicate that Factor XIII maintains its functionality under various physiological conditions, although extreme pH or temperature can lead to denaturation .

Applications

Scientific Uses

Factor XIII has several applications in scientific research and clinical settings:

  • Hemostasis Studies: Understanding its role in coagulation disorders.
  • Therapeutic Use: Recombinant forms are used for treating congenital deficiencies.
  • Research Tool: Used in studies investigating fibrinolysis and thrombosis mechanisms.
Molecular Structure and Genetic Determinants

Subunit Composition and Quaternary Organization in Plasma FXIII

Plasma Factor XIII (FXIII) circulates as a heterotetrameric complex (FXIII-A₂B₂) comprising two catalytic A subunits (FXIII-A₂) and two carrier/protective B subunits (FXIII-B₂). The B subunits stabilize the complex through high-affinity interactions (Kd = 10−7–10−9 M) and shield the A subunits from proteolytic degradation. Each FXIII-B subunit consists of 10 sushi domains (also termed complement control protein [CCP] modules), compact protein folds of ~60 amino acids stabilized by two disulfide bonds. Domains S4 and S9 mediate FXIII-B₂ homodimerization, while S1 and S2 facilitate binding to the A subunits [1] [6].

Integrative structural analyses (atomic force microscopy, cross-linking mass spectrometry, and molecular dynamics simulations) reveal an asymmetric arrangement within the symmetric complex. The B-subunit dimer forms a scaffold that positions the catalytic A subunits for thrombin-mediated activation. Calcium influx during coagulation triggers dissociation of the B subunits, enabling catalytic exposure of activated FXIII (FXIIIa) for fibrin cross-linking [1] [6].

Table 1: Structural Domains of FXIII-B Subunits

DomainResidue RangeFunctionStructural Feature
Sushi 1 (S1)1-60FXIII-A bindingN-terminal interaction site
Sushi 2 (S2)61-120FXIII-A bindingHydrophobic interface
Sushi 4 (S4)181-240B-subunit dimerizationInterchain disulfide bond
Sushi 9 (S9)421-480B-subunit dimerizationSalt bridge formation
Sushi 10 (S10)481-540C-terminal stabilityCalcium sensing

Gene Architecture and Regulatory Elements of F13B

The F13B gene spans ~28 kb on chromosome 1q31-32.1 and comprises 12 exons encoding 641 amino acids. Its promoter harbors liver-specific regulatory elements, including:

  • A hepatocyte nuclear factor 4α (HNF4α) binding site at position -138/-126
  • An estrogen response element (ERE) at position -214/-200
  • A CCAAT/enhancer-binding protein (C/EBP) motif at position -185/-175 [4] [9].

Functional studies confirm HNF4α as the dominant transcriptional activator. Deletion of the HNF4α site reduces promoter activity by 85% in hepatoma cells, explaining the liver-specific expression of FXIII-B. Post-transcriptional regulation involves the 3' untranslated region (3'-UTR), where microRNA-135a targets a conserved seed sequence to modulate translation efficiency [4] [9].

Table 2: Regulatory Elements in the F13B Promoter

ElementPositionTranscription FactorFunctional Impact
HNF4α Site-138 to -126Hepatocyte Nuclear Factor 4α85% loss of expression if mutated
ERE-214 to -200Estrogen Receptor α40% induction by estradiol
C/EBP Motif-185 to -175CCAAT/Enhancer-Binding ProteinSynergistic activation with HNF4α
TATA Box-31 to -25General Transcription MachineryBasal promoter activity

Evolutionary Conservation and Homology with Complement Control Proteins

FXIII-B belongs to the "sushi domain" protein superfamily, which includes complement regulators like Factor H and C4b-binding protein. Phylogenetic analysis reveals that sushi domains originated in ancestral vertebrates >500 million years ago. FXIII-B shares 34% sequence identity with Factor H sushi domains, particularly in ligand-binding interfaces [6] [9].

Notably, terrestrial vertebrates (amphibians, reptiles, mammals) retain the full 10-domain FXIII-B structure, while teleost fish possess a truncated 8-domain variant. This correlates with the emergence of fibrinogen in land-dwelling species, suggesting co-evolution of FXIII-B with hemostatic requirements. The S4 and S9 dimerization domains are conserved across mammals, underscoring their structural necessity [6] [9].

Polymorphisms and Haplotypes in F13B: Implications for Functional Variability

Four non-synonymous F13B polymorphisms significantly alter FXIII-B function:

  • rs6003 (p.Arg95His): Located in S2 domain, reduces A-subunit binding affinity by 40% (Kd = 2.1 × 10−7 M vs. wild-type 1.2 × 10−7 M)
  • rs6007 (p.Pro298Leu): Disrupts S6 domain folding, increases plasma turnover
  • rs6013 (p.Val424Ile): Alters S9 dimerization interface, associated with 15% lower plasma FXIII levels
  • rs6037 (p.Pro564Ser): Impairs calcium-sensing in S10 domain [8] [10].

Haplotype analyses identify two major lineages:

  • H1 (GGCT): Carries minor alleles of rs6003/rs6013, linked to 20% lower FXIII activity and increased thrombosis risk (OR = 1.7; 95% CI 1.2–2.4)
  • H2 (AATG): Protective haplotype associated with stable FXIII-A₂B₂ tetramers [8] [10].

Table 3: Clinically Significant F13B Polymorphisms

VariantDomainFunctional ConsequenceClinical Association
rs6003 (Arg95His)S2Reduced FXIII-A bindingVenous thrombosis
rs6007 (Pro298Leu)S6Accelerated degradationFXIII deficiency
rs6013 (Val424Ile)S9Impaired dimerizationMyocardial infarction
rs6037 (Pro564Ser)S10Altered calcium responsePost-stroke epilepsy

Properties

CAS Number

97089-56-0

Product Name

Factor xiiib

IUPAC Name

3-(2-aminoethyl)-4-methyl-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

Molecular Formula

C15H23N5O7S

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C11H14N2O2.C4H7N3O.H2O4S/c1-6-10-7(2-3-12)5-13-8(10)4-9(14)11(6)15;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h4-5,13-15H,2-3,12H2,1H3;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI Key

OKAHFCCFNVPTED-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1O)O)NC=C2CCN.CN1CC(=O)N=C1N.OS(=O)(=O)O

Synonyms

coagulation factor XIIIb
factor XIII subunit B
factor XIII

Canonical SMILES

CC1=C2C(=CC(=C1O)O)NC=C2CCN.CN1CC(=O)N=C1N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.